molecular formula C12H15NO2 B6638787 N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide

N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide

Cat. No. B6638787
M. Wt: 205.25 g/mol
InChI Key: XGLCSIUTQYMBDQ-UHFFFAOYSA-N
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Description

N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide, also known as CP 94,253, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This molecule belongs to the class of compounds known as cannabinoid receptor agonists and has been shown to interact with the CB1 receptor in the brain.

Mechanism of Action

N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 acts as a selective agonist of the CB1 receptor in the brain. The CB1 receptor is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by this compound 94,253 leads to the inhibition of neurotransmitter release, resulting in the modulation of various physiological processes such as pain perception, inflammation, and motor function.
Biochemical and Physiological Effects:
This compound 94,253 has been shown to have various biochemical and physiological effects. It has been demonstrated to have analgesic properties in animal models of pain. This compound 94,253 has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound 94,253 has been shown to have neuroprotective effects by reducing neuronal damage in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 has several advantages for lab experiments. It is a highly selective agonist of the CB1 receptor, which allows for the specific modulation of this receptor without affecting other receptors. This compound 94,253 is also stable and can be easily synthesized in large quantities. However, one limitation of this compound 94,253 is that it has poor solubility in water, which can make it difficult to administer in some experiments.

Future Directions

There are several future directions for research on N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253. One area of interest is the potential use of this compound 94,253 in the treatment of chronic pain. Additionally, this compound 94,253 may have potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Furthermore, the development of novel CB1 receptor agonists based on the structure of this compound 94,253 may lead to the discovery of new drugs with improved efficacy and reduced side effects.

Synthesis Methods

N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 can be synthesized using a multistep process starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 3-phenylpropan-1-ol using a suitable protecting group such as tert-butyldimethylsilyl (TBDMS). This is followed by the reaction of the protected alcohol with cyclopropanecarboxylic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) to afford the desired amide. The final step involves the removal of the protecting group using an acidic solution such as hydrochloric acid to obtain this compound 94,253 in high yield and purity.

Scientific Research Applications

N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide 94,253 has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and physiology. It has been shown to have analgesic, anti-inflammatory, and neuroprotective properties. This compound 94,253 has also been investigated for its potential role in the treatment of various disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.

properties

IUPAC Name

N-[2-(3-hydroxyphenyl)ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-11-3-1-2-9(8-11)6-7-13-12(15)10-4-5-10/h1-3,8,10,14H,4-7H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLCSIUTQYMBDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NCCC2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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